

# Miransertib Hydrochloride: A Pan-AKT Inhibitor for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Miransertib hydrochloride |           |
| Cat. No.:            | B15621586                 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Miransertib hydrochloride (also known as ARQ 092 and MK-7075) is a potent, orally bioavailable, allosteric pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT. As a pivotal node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers and certain rare overgrowth syndromes. Miransertib's unique allosteric mechanism of inhibition offers a distinct pharmacological profile compared to traditional ATP-competitive inhibitors, leading to its investigation in a range of oncological and non-oncological indications. This technical guide provides a comprehensive overview of Miransertib hydrochloride, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

## **Introduction to Miransertib Hydrochloride**

**Miransertib hydrochloride** is a small molecule inhibitor that binds to an allosteric pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT. This binding stabilizes the inactive conformation of the enzyme, preventing its translocation to the cell membrane and subsequent activation. This mode of action is effective against both wild-type AKT and constitutively active mutants, such as the E17K mutation found in Proteus syndrome.

### **Chemical Properties**



Below are the key chemical properties of Miransertib.

| Property         | Value                                                                                                   |
|------------------|---------------------------------------------------------------------------------------------------------|
| IUPAC Name       | 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine hydrochloride |
| Chemical Formula | C27H25CIN6                                                                                              |
| Molecular Weight | 468.98 g/mol                                                                                            |
| CAS Number       | 1313881-70-7 (free base), 1313883-00-9 (HCI)                                                            |
| Appearance       | Solid powder                                                                                            |
| Solubility       | Soluble in DMSO                                                                                         |

#### Source:

## **Mechanism of Action and Signaling Pathway**

Miransertib is a non-ATP-competitive inhibitor of AKT. Its allosteric inhibition prevents the conformational changes required for AKT activation, thereby blocking downstream signaling.

## The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a wide range of downstream substrates, promoting cell growth, proliferation, and survival.





Click to download full resolution via product page

PI3K/AKT/mTOR Signaling Pathway and Miransertib's Point of Inhibition.



# Quantitative Data In Vitro Potency

Miransertib demonstrates potent inhibition of all three AKT isoforms in cell-free assays.

| Target | IC50 (nM) |
|--------|-----------|
| AKT1   | 2.7 - 5.0 |
| AKT2   | 4.5 - 14  |
| AKT3   | 8.1 - 16  |

#### Source:

Miransertib also inhibits the phosphorylation of downstream AKT targets, such as PRAS40, with an IC50 of 0.31  $\mu$ M.

#### **Preclinical Pharmacokinetics**

Pharmacokinetic studies in animal models have demonstrated good oral bioavailability of Miransertib.

| Species | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | t1/2 (h) | AUCinf<br>(h*ng/mL) | F (%) |
|---------|-----------------|-----------------|----------|---------------------|-------|
| Rat     | 5 (oral)        | 198             | 17       | 5496                | 62    |
| Monkey  | 10 (oral)       | 258             | 7        | 2960                | 49    |

#### Source:

## **Clinical Trial Summary**

Miransertib has been evaluated in several clinical trials for solid tumors, Proteus syndrome, and PIK3CA-Related Overgrowth Spectrum (PROS).



| Trial Identifier        | Phase | Condition(s)                                                | Key Findings                                                                                                                                                                           |
|-------------------------|-------|-------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT01473095             | 1     | Advanced Solid<br>Tumors, Malignant<br>Lymphoma             | Manageable safety profile. Partial responses observed in patients with AKT1 E17K and PIK3CA H1047R mutations. Most common drugrelated adverse events were hyperglycemia and skin rash. |
| NCT03094832<br>(MOSAIC) | 1/2   | PIK3CA-Related Overgrowth Spectrum (PROS), Proteus Syndrome | Miransertib was found to be safe and tolerable. Common drug-related adverse events included decreased neutrophil count, increased blood insulin, and stomatitis.                       |
| (Unnamed)               | 0/1   | Proteus Syndrome                                            | A dose of 5 mg/m²/day<br>led to a 50% reduction<br>in phosphorylated<br>AKT in affected<br>tissues. The treatment<br>was well-tolerated.                                               |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize pan-AKT inhibitors like Miransertib.





Click to download full resolution via product page

Typical Experimental Workflow for Validating a Pan-AKT Inhibitor.

### In Vitro Kinase Assay for IC50 Determination

This assay quantifies the enzymatic activity of purified AKT isoforms in the presence of varying concentrations of the inhibitor.

#### Reagents and Materials:

- Purified, active human AKT1, AKT2, and AKT3 enzymes
- GSK-3 fusion protein as a substrate
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- ATP solution
- ADP-Glo™ Kinase Assay kit (Promega) or similar



- Miransertib dissolved in DMSO
- 384-well plates

#### Procedure:

- Prepare serial dilutions of Miransertib in DMSO.
- In a 384-well plate, add 1 μL of each inhibitor dilution (or DMSO for control).
- Add 2 μL of a solution containing the AKT enzyme and GSK-3 substrate in kinase buffer.
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 2 μL of ATP solution.
- Incubate for 60 minutes at 30°C.
- Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit according to the
- To cite this document: BenchChem. [Miransertib Hydrochloride: A Pan-AKT Inhibitor for Targeted Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621586#miransertib-hydrochloride-as-a-pan-akt-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com